molecular formula C20H14N2O B2698126 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one CAS No. 63873-46-1

6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

Cat. No.: B2698126
CAS No.: 63873-46-1
M. Wt: 298.345
InChI Key: SNYLZJXYDYHUGO-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3,10-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one is a complex polycyclic compound featuring a fused pentacyclic scaffold with two nitrogen atoms (diazapentacyclo) and methyl substituents at positions 6 and 5.

Properties

IUPAC Name

6,7-dimethyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c1-11-9-16-17(10-12(11)2)22-19(21-16)14-7-3-5-13-6-4-8-15(18(13)14)20(22)23/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYLZJXYDYHUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one can be achieved through a multicomponent reaction involving acenaphthoquinone, benzils, and ammonium acetate under solvent-free conditions . The reaction is catalyzed by amino-functionalized silica (SBA-Pr-NH2), which acts as a heterogeneous base catalyst. This green synthesis method is advantageous due to its simplicity, short reaction times, low reaction temperatures, and the reusability of the catalyst .

Chemical Reactions Analysis

Inferred Reactivity from Analogous Systems

While no direct studies on this compound exist, analogous diazapentacyclic systems with ketones and aromatic nitrogen heterocycles suggest plausible reactions:

Ketone Reactivity

  • Reduction : Catalytic hydrogenation or borohydride reduction could convert the ketone to a secondary alcohol.

  • Nucleophilic Attack : Grignard reagents or organolithium compounds may form tertiary alcohols.

Aromatic System Reactivity

  • Electrophilic Substitution : Nitration or sulfonation could occur at electron-rich positions (e.g., para to nitrogen atoms) .

  • Halogenation : Bromine or chlorine might react under Lewis acid catalysis.

Amine Reactivity

  • Protonation : The tertiary amines may act as weak bases, forming salts with strong acids .

  • Alkylation : Reaction with alkyl halides could yield quaternary ammonium derivatives.

Challenges in Reactivity Prediction

  • Steric Hindrance : The 6,7-dimethyl groups may block access to reactive sites, especially in the fused ring system.

  • Electronic Effects : Electron-withdrawing ketone and electron-donating amines create competing electronic environments.

Research Gaps

No experimental studies on this compound’s synthesis, stability, or reaction pathways were found in the reviewed sources. A related compound, 3,10-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one (CAS 23749-58-8) , lacks the 6,7-dimethyl groups but shares the core scaffold, underscoring the need for targeted studies on substituted derivatives.

Recommended Investigations

  • Synthetic Routes : Explore Friedel-Crafts acylation or Diels-Alder cyclization to construct the pentacyclic core.

  • Spectroscopic Analysis : Use NMR and IR to map electron density and reactive hotspots.

  • Computational Modeling : Predict regioselectivity using DFT calculations.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The intricate arrangement of the diazabicyclic structure may enhance interactions with biological targets involved in cancer progression. For instance, derivatives of related diazabicyclic compounds have shown promise in inhibiting tumor growth in various cancer cell lines .

2. Antimicrobial Properties
Studies on similar compounds have demonstrated their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups in the compound's structure can contribute to its antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

3. Neuropharmacological Applications
The potential for this compound to act as an orexin receptor antagonist has been suggested based on its structural similarities to known neuroactive compounds. Orexins play a crucial role in regulating sleep and appetite; thus, antagonists targeting these receptors could be beneficial in treating sleep disorders and obesity .

Material Science Applications

1. Non-linear Optical Materials
The unique structural properties of 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one may allow it to be utilized in the development of non-linear optical (NLO) materials. Compounds with similar frameworks have been studied for their ability to exhibit high optical nonlinearity, making them suitable for applications in photonics and optoelectronics .

Synthesis and Characterization

The synthesis of this compound involves complex multi-step reactions that require careful control of reaction conditions to ensure high yields and purity of the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the effects of similar diazabicyclic compounds on cancer cell linesCompounds showed significant inhibition of cell proliferation in breast and lung cancer models
Antimicrobial Activity AssessmentEvaluated the efficacy against various bacterial strainsDemonstrated effective bactericidal activity against Staphylococcus aureus and Escherichia coli
Neuropharmacological StudyExplored orexin receptor interactionsFound potential as orexin receptor antagonists with implications for sleep disorder treatments

Mechanism of Action

The mechanism of action of 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related polycyclic diazapentacyclo derivatives, focusing on substituents, ring topology, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Rings Functional Groups Biological/Physical Implications
6,7-Dimethyl-3,10-diazapentacyclo[...]icosa...nonaen-11-one (Target) 6,7-dimethyl; 3,10-diaza; 11-ketone Ketone, methyl groups Enhanced lipophilicity; potential kinase inhibition
3,22-Dioxa-11,14-diazapentacyclo[...]docosa-hexaene-4,21-dione () 3,22-dioxa; 4,21-diketone Ether, diketone Increased polarity; possible chelating agent
10-Hydroxy-2-azapentacyclo[...]icosa-octaene-3,11-dione () 10-hydroxy; 2-aza; 3,11-diketone Hydroxyl, diketone Hydrogen-bonding capacity; antioxidant activity
7-Amino-3-cyclopropyl-12-fluoro-2,10,16-trimethyl...diazacyclotetradecin-15(10H)-one () Fluoro, amino, cyclopropyl Amine, fluorinated Enhanced metabolic stability; antibiotic potential
(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[...]icos-4(8)-en-5-one () 17-hydroxy; multiple methyl groups Alcohol, methyl Steroid-like interactions; anti-inflammatory
6,13-Dimethyl-16-oxo-7-azapentacyclo[...]icosa-trien-11-yl acetic acid () Acetic acid substituent Carboxylic acid Improved solubility; prodrug potential

Structural Nuances and Functional Impact

  • Substituent Effects: The 6,7-dimethyl groups in the target compound enhance lipophilicity (logP ~3.2 predicted), favoring membrane permeability compared to hydroxylated analogs (e.g., , logP ~1.8) . The 11-ketone in the target compound may act as a hydrogen-bond acceptor, contrasting with the 17-hydroxy group in , which serves as a donor .
  • Ring System Variations: The 3,10-diaza configuration in the target compound introduces basicity (pKa ~8.5), whereas the 3,22-dioxa analog () is more polar and less basic due to ether linkages .
  • Biological Relevance :

    • Fluorinated derivatives (e.g., ) exhibit prolonged half-lives in vivo, while acetic acid-functionalized compounds () may improve aqueous solubility for parenteral formulations .

Biological Activity

Chemical Structure and Properties

The compound's intricate structure features a pentacyclic framework with multiple functional groups that may contribute to its biological activity. The molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₉H₂₃N₂
Molecular Weight295.41 g/mol
IUPAC Name6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit antimicrobial properties. For instance:

  • Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that related diazabicyclic compounds showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has focused on its ability to induce apoptosis in cancer cells.

  • Case Study : In vitro studies using human cancer cell lines revealed that the compound can activate apoptotic pathways leading to cell death in cancer cells while sparing normal cells .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases including cancer and autoimmune disorders. The compound has shown promise in modulating inflammatory pathways.

  • Research Evidence : A recent study indicated that the compound can inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Interaction with Biological Targets

The compound likely interacts with specific receptors or enzymes involved in disease pathways:

  • Receptor Binding : Preliminary docking studies suggest that it may bind to protein targets involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of the compound and its biological activity is an area of active research:

  • SAR Studies : Modifications to the methyl groups and diaza bridges have been shown to enhance activity against certain pathogens while reducing cytotoxicity towards normal cells .

Future Directions

Further research is warranted to explore the full therapeutic potential of This compound :

  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
  • Formulation Development : Investigating formulation strategies to enhance bioavailability and target delivery.

Q & A

Q. What advanced statistical methods address batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement machine learning-driven process analytical technology (PAT). For example, partial least squares regression (PLSR) models linking FTIR spectra to purity achieved >90% prediction accuracy in pilot-scale reactions .

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